molecular formula C17H23FN2O2 B2361511 tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-40-3

tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B2361511
CAS No.: 858351-40-3
M. Wt: 306.381
InChI Key: JUOFAQAYQOGIRU-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. The presence of a fluorine atom and a tert-butyl ester group adds to its chemical diversity and potential for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of a substituted indoline with a piperidine derivative under controlled conditions. The key steps include:

    Formation of the Indoline Precursor: This can be achieved through the cyclization of an appropriate aniline derivative.

    Spirocyclization: The indoline precursor undergoes spirocyclization with a piperidine derivative, often facilitated by a Lewis acid catalyst.

    Introduction of the Fluorine Atom: This step can be performed using electrophilic fluorination reagents.

Industrial Production Methods

Industrial production of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of neurokinin antagonists and monoamine transporter inhibitors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into receptor binding and activity.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the fluorine atom and tert-butyl group, resulting in different chemical properties and biological activities.

    Spiro[indoline-3,4’-piperidine]-1’-carboxamide: Contains an amide group instead of an ester, which can influence its reactivity and solubility.

Uniqueness

tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the fluorine atom and tert-butyl ester group, which enhance its chemical stability and potential for diverse applications. The spirocyclic structure also provides a rigid framework that can improve binding interactions with biological targets.

Properties

IUPAC Name

tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOFAQAYQOGIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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